molecular formula C6H5ClN4 B1592112 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine CAS No. 1092352-49-2

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine

Cat. No. B1592112
M. Wt: 168.58 g/mol
InChI Key: KAUCHHKKEDFVMC-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Chemical Reactions Analysis

The synthesis of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine involves several chemical reactions. For instance, one method involves dissolving 2-cyano-3-(1, 3-dioxolane) ethyl propionate with ethanol, adding alkali and formamidine acetate at room temperature, and heating the system to reflux .

Scientific Research Applications

Synthesis Methodologies One prominent application involves the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, where 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine acts as a crucial intermediate. For example, Hilmy (2002) detailed a process where 2-aminopyrrole-3-carbonitriles are reacted with formic acid to yield pyrrolo[2,3-d]pyrimidin-4(3H)-ones, which further react with phosphorus oxychloride to afford 4-chloropyrrolo[2,3-d]pyrimidines. These compounds are then treated with aromatic amines to produce the desired pyrrolo[2,3-d]pyrimidine-4-amines (Hilmy, 2002).

Pharmaceutical Applications In the realm of pharmaceuticals, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine derivatives have been explored for their antiproliferative and antiviral activities. Pudlo et al. (1990) synthesized 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, demonstrating their potential in inhibiting cell growth and exhibiting activity against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).

Material Science Applications Further extending its utility, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine and its derivatives find applications in material science. For instance, the synthesis and characterization of stable betainic pyrimidinaminides by Schmidt (2002) highlight the potential of these compounds in developing new materials with unique properties (Schmidt, 2002).

Corrosion Inhibition Additionally, new pyrimidine derivatives, such as those synthesized by Yadav et al. (2015), have been investigated for their inhibitory action against corrosion of mild steel in acidic medium, showcasing the compound's relevance in industrial applications (Yadav et al., 2015).

Future Directions

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine has potential applications in the synthesis of various pharmaceuticals . Its role as an intermediate in the synthesis of JAK inhibitors suggests it could be useful in the development of treatments for diseases affecting the immune system .

properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCHHKKEDFVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621168
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine

CAS RN

1092352-49-2
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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